3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione
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Overview
Description
3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione is a compound that arises from oxidative damage to DNA. It is a genotoxic lesion that forms as a result of exposure to base propenals generated by oxidative damage and from malondialdehyde, a product of lipid peroxidation . This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the mutagenic processes that can lead to cancer.
Preparation Methods
Chemical Reactions Analysis
3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized in vivo to form 6-oxo-M1dG, which blocks DNA replication.
Hydrolytic Ring-Opening: Under basic conditions, the compound undergoes hydrolytic ring-opening to form N2-oxopropenyl-deoxyguanosine.
Intercalation: The compound can intercalate into DNA, causing structural perturbations and thermal destabilization of the DNA duplex.
Common reagents used in these reactions include malondialdehyde and base propenals. The major products formed from these reactions include 6-oxo-M1dG and N2-oxopropenyl-deoxyguanosine .
Scientific Research Applications
3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione has several scientific research applications:
Chemistry: It is used to study the chemical processes involved in DNA damage and repair.
Biology: The compound is significant in understanding the biological mechanisms of mutagenesis and carcinogenesis.
Medicine: Research on this compound helps in developing therapeutic strategies for diseases caused by DNA damage, such as cancer.
Industry: While not widely used in industrial applications, the compound’s role in research contributes to the development of new technologies and products related to DNA damage and repair
Mechanism of Action
The mechanism of action of 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione involves its incorporation into DNA, where it causes structural perturbations and blocks DNA replication . The compound intercalates into the DNA duplex, causing the complementary cytosine to extrude into the major groove. This leads to thermal destabilization of the DNA duplex and disrupts normal DNA replication processes .
Comparison with Similar Compounds
Similar compounds to 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione include:
6-oxo-M1dG: An oxidized form of the compound that also blocks DNA replication.
N2-oxopropenyl-deoxyguanosine: A product of the hydrolytic ring-opening of the compound.
1,N2-propanodeoxyguanosine: Another DNA adduct formed from oxidative damage.
The uniqueness of this compound lies in its specific formation from malondialdehyde and its significant role in blocking DNA replication and causing mutagenic bypass .
Properties
Molecular Formula |
C13H13N5O5 |
---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrimido[1,2-a]purine-6,10-dione |
InChI |
InChI=1S/C13H13N5O5/c19-4-7-6(20)3-9(23-7)18-5-14-10-11(18)16-13-15-8(21)1-2-17(13)12(10)22/h1-2,5-7,9,19-20H,3-4H2,(H,15,16,21)/t6-,7+,9+/m0/s1 |
InChI Key |
XDXKNMPSCQWLAC-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O |
Origin of Product |
United States |
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